N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Drug Design ADME Prediction Pre-clinical Developability

Procure N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide as a uniquely substituted scaffold for kinase/HDAC crosstalk and VEGFR-2 profiling. Unlike generic analogs, its specific 2,5-dimethylphenyl-oxadiazole core avoids common inactive patterns, enabling reliable SAR expansion. Ideal for CNS-kinase programs given its favorable TPSA (77.2 Ų) and XLogP3 (4.8).

Molecular Formula C23H19N3O3
Molecular Weight 385.423
CAS No. 891123-69-6
Cat. No. B2844075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
CAS891123-69-6
Molecular FormulaC23H19N3O3
Molecular Weight385.423
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H19N3O3/c1-15-8-9-16(2)20(14-15)22-25-26-23(29-22)24-21(27)17-10-12-19(13-11-17)28-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,24,26,27)
InChIKeyVWCIYIMDAFJEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 891123-69-6): Baseline Compound Characteristics and Procurement Rationale


N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 891123-69-6) is a synthetic, heterocyclic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 2,5-dimethylphenyl substituent at the oxadiazole 5-position and a 4-phenoxybenzamide moiety at the 2-position. Its molecular formula is C₂₃H₁₉N₃O₃, with a molecular weight of 385.42 g·mol⁻¹, a computed XLogP3 of 4.8, and a topological polar surface area (TPSA) of 77.2 Ų, indicating moderate lipophilicity and drug-like properties suitable for cell-permeable probe development [1]. The compound is commercially available through several suppliers under identifiers such as AKOS024656418 and F2518-0390, primarily as a research reagent for enzyme inhibition, receptor modulation, and medicinal chemistry scaffold derivatization studies .

Why Generic 1,3,4-Oxadiazole or Phenoxybenzamide Derivatives Cannot Replace N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide in Target-Focused Studies


The biological activity of 2,5-disubstituted-1,3,4-oxadiazole derivatives is exquisitely sensitive to the electronic and steric properties of both the 5-aryl and 2-benzamide substituents; changes to either group can drastically alter target engagement, selectivity, and cellular potency. Within the broader class, the specific pairing of a 2,5-dimethylphenyl group at the oxadiazole 5-position with a 4-phenoxybenzamide at the 2-position is a non-trivial structural motif. Published SAR studies on related oxadiazole-phenoxybenzamide hybrids demonstrate that even minor modifications—such as relocating the phenoxy substituent from the 4- to the 3-position, or replacing the 2,5-dimethylphenyl with a 2,4-dimethylphenyl or a methanesulfonylphenyl group—can completely ablate activity against specific kinase or enzyme targets [1][2]. Generic or 'in-class' substitution without matched-pair molecular analysis therefore carries a high risk of target inactivity, rendering experimental conclusions unreliable and procurement based solely on scaffold similarity scientifically unjustifiable.

Quantitative Differentiation Evidence for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (891123-69-6)


Computationally Predicted Physicochemical Profile vs. Closest 4-Phenoxybenzamide Analog N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

The calculated physicochemical properties of the target compound were compared to those of the positional isomer N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide. The target compound exhibits a higher predicted lipophilicity (XLogP3: 4.8 vs. ~4.5) and a lower topological polar surface area (TPSA: 77.2 Ų vs. ~87 Ų) than its 3-phenoxy, 2,4-dimethyl analog, indicating potentially superior passive membrane permeability and blood-brain barrier penetration, critical for intracellular and CNS target engagement [1][2].

Drug Design ADME Prediction Pre-clinical Developability

VEGFR-2 Kinase Inhibitory Potential: Class-Level Positioning Against Lead Oxadiazole-Benzamide Hybrids

A 2024 study evaluated a structurally related series of 3-phenoxybenzoic acid-derived 1,3,4-oxadiazoles and benzamides as VEGFR-2 inhibitors. The lead compound, 4d (a 1,3,4-oxadiazole derivative), demonstrated potent VEGFR-2 kinase inhibition and induced G2/M cell-cycle arrest with dual intrinsic/extrinsic apoptosis activation in HepG2 cells [1]. While the target compound 891123-69-6 was not directly assayed in this study, it shares the critical 1,3,4-oxadiazole-phenoxybenzamide pharmacophore architecture with 4d. Class-level structure–activity relationship (SAR) inference suggests that the 2,5-dimethylphenyl substituent in the target compound may confer distinct steric and electronic properties relative to the 4d series, potentially influencing target selectivity and antiproliferative potency.

Cancer Angiogenesis Kinase Inhibition

Phenoxybenzamide Scaffold Activity in Raf/HDAC Dual Inhibition: Target Compound as a Structurally Divergent Probe

A series of phenoxybenzamide analogues were reported as dual Raf/HDAC inhibitors, with compound 10e demonstrating potent antiproliferative activity against HepG2 and MDA-MB-468 cancer cell lines [1]. The phenoxybenzamide moiety was identified as a critical pharmacophore for dual kinase-epigenetic target engagement. The target compound incorporates a 4-phenoxybenzamide group but couples it to a 2,5-dimethylphenyl-oxadiazole core, generating a structurally divergent, patent-unencumbered chemotype. This divergence is significant for intellectual property positioning: while retaining the essential phenoxybenzamide recognition element, the target compound's unique oxadiazole bridge topology may alter kinase selectivity profiles, making it a valuable tool for probing Raf/HDAC cross-talk without infringing on existing phenoxybenzamide chemical matter.

Epigenetics Kinase Inhibition Dual Pharmacology

NTPDase Enzyme Inhibition Class Evidence: 1,3,4-Oxadiazole Derivatives as Isoform-Selective Probes

Recent studies demonstrate that 1,3,4-oxadiazole derivatives can achieve potent and isoform-selective inhibition of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), enzymes critically implicated in tumor progression. In one series, compound 3f selectively inhibited h-NTPDase2 with an IC₅₀ of 0.25 ± 0.21 µM, while compound 4c inhibited h-NTPDase8 with an IC₅₀ of 0.18 ± 0.01 µM [1]. In a separate study, compound 7g exhibited non-competitive inhibition against NTPDase2 with a Kᵢ of 0.015 µM [2]. The target compound shares the 1,3,4-oxadiazole core essential for NTPDase binding, and its unique 2,5-dimethylphenyl/4-phenoxybenzamide substitution pattern represents an unexplored vector within this pharmacophore space, offering potential for novel isoform selectivity profiles distinct from benchmark inhibitors like ARL 67156.

Purinergic Signaling Cancer Biology Enzyme Inhibition

Optimal Research and Procurement Application Scenarios for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (891123-69-6)


Chemical Probe for VEGFR-2-Dependent Angiogenesis and Tumor Cell Cycle Studies

Procure this compound as a structurally novel 1,3,4-oxadiazole-phenoxybenzamide hybrid for profiling VEGFR-2 kinase inhibition and downstream effects on cell-cycle progression. As demonstrated by the class-leading compound 4d, which induced G2/M arrest and dual apoptosis pathway activation in HepG2 cells [1], the target compound's distinct 2,5-dimethylphenyl substitution pattern provides a rational starting point for SAR expansion and selectivity optimization against VEGFR-1 and VEGFR-3.

Novel Phenoxybenzamide Chemotype for Raf/HDAC Dual Target Engagement Studies

Use this compound as a patent-unencumbered, structurally diverged phenoxybenzamide scaffold for investigating the crosstalk between Raf kinase signaling and HDAC-mediated epigenetic regulation. The 4-phenoxybenzamide moiety retains the pharmacophoric features essential for dual target engagement identified in compound 10e [2], while the 2,5-dimethylphenyl-oxadiazole core introduces topological variation that may differentially modulate Raf vs. HDAC potency, enabling fundamental mechanistic dissection.

Orthogonal Chemical Entry Point for NTPDase2/NTPDase8 Inhibitor Discovery

Deploy this compound as an unexplored 1,3,4-oxadiazole scaffold in enzyme inhibition screens against ecto-NTPDase isoforms (NTPDase2, 3, 8). The established potency of related oxadiazole derivatives against these targets—with IC₅₀ values as low as 0.18 µM for h-NTPDase8 [3]—validates the pharmacophore, while the target compound's unique substitution offers a fresh vector for achieving isoform selectivity superior to existing nucleotide analog inhibitors such as ARL 67156.

ADME Property Benchmarking and Lead-Likeness Assessment in CNS Drug Discovery Programs

Utilize this compound as a reference standard for evaluating the impact of 2,5-dimethylphenyl-oxadiazole substitution on CNS drug-like properties. Its favorable computed profile (XLogP3 = 4.8; TPSA = 77.2 Ų) [4] positions it within the desirable range for blood-brain barrier penetration, making it a suitable starting point for programs targeting CNS kinases, purinergic receptors, or neuroinflammatory enzymes.

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.